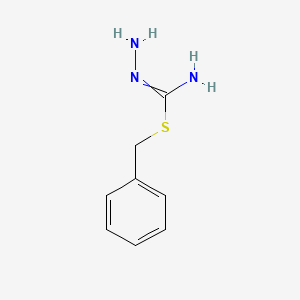

Benzyl carbamohydrazonothioate

Description

Benzyl carbamohydrazonothioate is a thiosemicarbazone derivative characterized by a benzyl group attached to a carbamohydrazonothioate backbone. This compound belongs to a class of ligands with mixed hard-soft donor atoms (sulfur and azomethine nitrogen), enabling versatile coordination chemistry with transition metals . Thiosemicarbazones are widely studied for their biological activities, including antibacterial, antiviral, and antineoplastic properties, as well as their role in analytical applications for metal ion detection and extraction . The structural flexibility of this compound allows it to adopt bent or linear conformations in crystal lattices, influenced by hydrogen bonding and dispersion forces .

Properties

CAS No. |

57216-15-6 |

|---|---|

Molecular Formula |

C8H11N3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

benzyl N'-aminocarbamimidothioate |

InChI |

InChI=1S/C8H11N3S/c9-8(11-10)12-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,11) |

InChI Key |

ZYXQNVLSPICEKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl carbamohydrazonothioate typically involves the reaction of benzyl chloride with thiosemicarbazide in the presence of a base. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve benzyl chloride and thiosemicarbazide in ethanol.

- Add a base such as sodium hydroxide to the mixture.

- Reflux the mixture for about 1 hour at approximately 80°C.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold ethanol and dry it to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Complexation with Transition Metals

Benzyl carbamohydrazonothioate acts as a tridentate ligand, coordinating through the thione sulfur, azomethine nitrogen, and phenolic oxygen atoms.

Table 1: Spectral Data for Metal Complexes

| Complex | ν(C=N) (cm⁻¹) | ν(M–N) (cm⁻¹) | ν(M–O) (cm⁻¹) | λ_max (nm) |

|---|---|---|---|---|

| [Co(3ESA-TSC)₂]·2H₂O | 1598 | 564 | 463 | 610 |

| [Ni(3ESA-TSC)₂]·2H₂O | 1598 | 566 | 470 | 595 |

| [Cu(3ESA-TSC)₂]·2H₂O | 1600 | 539 | 452 | 665 |

| [Zn(3ESA-TSC)₂]·2H₂O | 1596 | 534 | 471 | 580 |

-

Coordination geometry : Octahedral for Co(II) and Ni(II), square planar for Cu(II), and tetrahedral for Zn(II) .

-

DNA binding constants (K_b) :

Antibacterial and Antifungal Activity

Metal complexes show enhanced activity compared to the free ligand (Table 2).

Table 2: Zone of Inhibition (mm) for Microbial Strains

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 3ESA-TSC-BENZ | 12 | 10 | 9 |

| [Cu(3ESA-TSC)₂]·2H₂O | 18 | 16 | 14 |

| Standard (Ciprofloxacin) | 22 | 24 | – |

-

Mechanism : Increased lipophilicity of metal complexes facilitates cell membrane penetration, disrupting microbial replication .

Antioxidant Activity

-

IC₅₀ values (DPPH assay):

Degradation and Stability

This compound derivatives undergo hydrolysis under acidic conditions, cleaving the thioamide bond. Thermal decomposition above 200°C releases benzyl mercaptan (detected via GC-MS) .

Scientific Research Applications

Benzyl carbamohydrazonothioate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its biological activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of benzyl carbamohydrazonothioate involves its ability to chelate metal ions through its thiosemicarbazone moiety. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

Thiosemicarbazones

Benzyl carbamohydrazonothioate shares core features with thiosemicarbazones, such as the presence of a thiourea moiety (–NH–C(=S)–NH–) and an imine group. However, substitution patterns significantly influence molecular conformation and crystal packing. For example, 4-ethenylbenzyl-substituted carbamohydrazonothioate exhibits bent conformers that stabilize crystal structures via hydrogen bonds, whereas linear conformers rely on chloride ions and methanol as "molecular glue" . In contrast, simpler thiosemicarbazones (e.g., unsubstituted or alkyl-substituted variants) often form less complex lattices due to reduced steric hindrance.

Benzyl Benzodithioate (CAS 27249-90-7)

Benzyl benzodithioate (C₁₄H₁₂S₂) features a dithioate (–S–S–) group instead of the carbamohydrazonothioate (–NH–C(=S)–NH–N=) chain. This structural difference impacts reactivity and coordination behavior. Benzyl benzodithioate has a higher sulfur content, enhancing its soft-donor character for metal binding, whereas this compound offers both sulfur and nitrogen donor sites. Physically, benzyl benzodithioate has a melting point of 55°C and a boiling point of 373°C, with a density of 1.200 g/cm³ . Comparable data for this compound is lacking, but its crystalline derivatives show stabilization via H···H interactions (dispersion energy) rather than sulfur-based packing .

Coordination Chemistry

Uranyl Complexes

This compound derivatives act as tetradentate ligands in uranyl complexes, forming distorted pentagonal bipyramidal geometries (e.g., UO₂(L')EtOH, where L' = this compound). The ligand adopts a propeller-like conformation, coordinating via two nitrogen and two oxygen atoms, with the uranyl ion (O=U=O) maintaining a near-linear geometry (179.11° angle) . In contrast, dithioate ligands like benzyl benzodithioate primarily bind through sulfur atoms, favoring square-planar or tetrahedral geometries with softer metals (e.g., Cu(I), Ag(I)).

Comparison with Other Thiosemicarbazone Metal Complexes

Thiosemicarbazones typically form octahedral or square-planar complexes with transition metals like Ni(II), Cu(II), and Fe(III). For instance, nickel(II) complexes of unsubstituted thiosemicarbazones exhibit higher stability constants (log β ≈ 10–12) than sterically hindered variants .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.